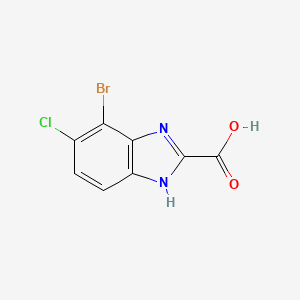

4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid

CAS No.:

Cat. No.: VC18321443

Molecular Formula: C8H4BrClN2O2

Molecular Weight: 275.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4BrClN2O2 |

|---|---|

| Molecular Weight | 275.48 g/mol |

| IUPAC Name | 4-bromo-5-chloro-1H-benzimidazole-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H4BrClN2O2/c9-5-3(10)1-2-4-6(5)12-7(11-4)8(13)14/h1-2H,(H,11,12)(H,13,14) |

| Standard InChI Key | JIXYLDGFVYDUFL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C2=C1NC(=N2)C(=O)O)Br)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-bromo-5-chloro-1H-benzimidazole-2-carboxylic acid, reflects its substitution pattern: a bromine atom at position 4, chlorine at position 5, and a carboxylic acid group at position 2 of the benzimidazole scaffold. The planar aromatic system of benzimidazole facilitates π-π stacking and hydrogen bonding, while the electron-withdrawing halogens (Br, Cl) enhance electrophilic reactivity. The carboxylic acid group introduces a site for salt formation or derivatization, broadening its applicability in medicinal chemistry.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 275.48 g/mol |

| CAS Number | 2517079-31-9 |

| InChI Key | JIXYLDGFVYDUFL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C2=C1NC(=N2)C(=O)O)Br)Cl |

Synthesis and Preparation

Synthetic Pathways

The synthesis of 4-bromo-5-chlorobenzimidazole-2-carboxylic acid typically involves multi-step reactions starting from simpler benzimidazole precursors. While detailed protocols remain proprietary, general methodologies include:

-

Condensation: Reaction of o-phenylenediamine derivatives with aldehydes or ketones to form the benzimidazole core.

-

Halogenation: Electrophilic substitution using brominating (e.g., ) and chlorinating agents (e.g., ) to introduce halogens at specific positions.

-

Carboxylation: Oxidation or carbonylation to install the carboxylic acid group, often via intermediates like nitriles or esters.

Critical challenges include regioselectivity in halogenation and maintaining acid stability during carboxylation. Yields and purity depend on precise control of reaction conditions, such as temperature, solvent polarity, and catalyst selection.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains understudied, but its carboxylic acid group suggests moderate solubility in polar aprotic solvents (e.g., DMSO) and poor solubility in nonpolar solvents. The presence of halogens may increase lipophilicity, impacting membrane permeability in biological systems . Stability data are scarce, though benzimidazoles generally exhibit thermal stability up to 200°C, with degradation pathways involving dehalogenation or decarboxylation under acidic conditions.

Spectroscopic Data

-

NMR: Predicted -NMR signals include aromatic protons at δ 7.5–8.0 ppm and carboxylic acid protons at δ 12–13 ppm.

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 275.48 ([M+H]).

Chemical Reactivity and Derivative Synthesis

Carboxylic Acid Functionalization

The carboxylic acid group enables versatile derivatization:

-

Esterification: Reaction with alcohols (e.g., methanol) under acidic conditions yields esters, enhancing lipophilicity for CNS-targeted drugs.

-

Amide Formation: Coupling with amines via EDC/HOBt generates amides, a common strategy in protease inhibitor design.

Halogen Exchange Reactions

The bromine atom can participate in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, facilitating the synthesis of biaryl derivatives for materials science applications .

Table 2: Example Derivatives and Applications

| Derivative | Synthetic Route | Potential Application |

|---|---|---|

| Methyl ester | Fischer esterification | Improved bioavailability |

| Anilide | Carbodiimide coupling | Enzyme inhibition |

| Biaryl analog | Suzuki coupling | Organic semiconductors |

Future Research Directions

Target Identification and Validation

High-throughput screening against kinase or protease libraries could identify specific molecular targets. Computational docking studies using the compound’s crystal structure (if available) may predict binding affinities to oncogenic proteins like EGFR or BRAF.

AI-Driven Drug Design

Recent advances in generative adversarial networks (GANs) enable de novo design of polypharmacological agents . Applying these methods to 4-bromo-5-chlorobenzimidazole-2-carboxylic acid could yield dual-target inhibitors for complex diseases like asthma or cancer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume